3,6-Diethynyl-9-pentyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethynyl-9-pentyl-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their excellent electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-pentyl-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a halogenated carbazole derivative with an ethynyl compound. The reaction conditions often include the use of a base such as triethylamine and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diethynyl-9-pentyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Halogenated reagents and bases like sodium hydride are often used.
Major Products
The major products formed from these reactions include carbonyl derivatives, saturated carbazole compounds, and various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diethynyl-9-pentyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 3,6-Diethynyl-9-pentyl-9H-carbazole largely depends on its application. In electronic materials, its excellent electronic properties facilitate charge transport. In biological applications, its fluorescent properties enable it to act as a probe for imaging. The ethynyl groups can interact with various molecular targets, enhancing its reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Diethynyl-9-octyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
Uniqueness
3,6-Diethynyl-9-pentyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the pentyl group at the 9 position enhances its solubility and processability compared to other carbazole derivatives .
Eigenschaften
CAS-Nummer |
921610-94-8 |
---|---|
Molekularformel |
C21H19N |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
3,6-diethynyl-9-pentylcarbazole |
InChI |
InChI=1S/C21H19N/c1-4-7-8-13-22-20-11-9-16(5-2)14-18(20)19-15-17(6-3)10-12-21(19)22/h2-3,9-12,14-15H,4,7-8,13H2,1H3 |
InChI-Schlüssel |
QBOXYDVZFBELSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.